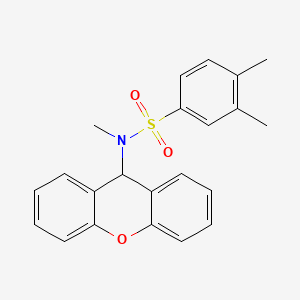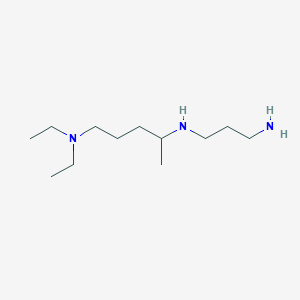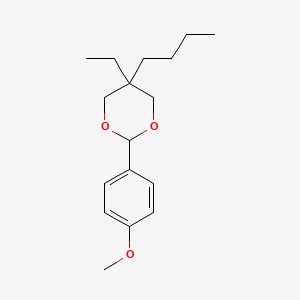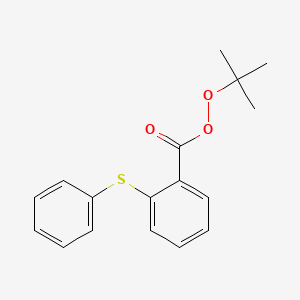![molecular formula C22H22N4O B14736444 Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]- CAS No. 5517-32-8](/img/structure/B14736444.png)
Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]- is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of phenol and azo groups, which contribute to its distinct chemical behavior. It is often used in various scientific research applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]- typically involves a multi-step process. The initial step often includes the nitration of phenol to introduce nitro groups, followed by reduction to form amino groups. These amino groups are then diazotized and coupled with phenol derivatives to form the azo compound. The reaction conditions usually require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by diazotization and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the phenol ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts like aluminum chloride.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]- is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]- involves its interaction with molecular targets through its phenol and azo groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved often include electron transfer and radical formation, contributing to the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 4-(1,1-dimethylethyl)-, 1-(hydrogen carbonate)
- Phenol, 4-(1,1-dimethylethyl)-, polymer with ethyne
- Phenol, 4-(1,1-dimethylethyl)-, 1,1’,1’'-phosphate
Uniqueness
Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]- is unique due to its dual azo groups, which impart distinct chemical properties compared to other phenol derivatives. This uniqueness makes it valuable in specific research and industrial applications where such properties are desired.
Eigenschaften
CAS-Nummer |
5517-32-8 |
|---|---|
Molekularformel |
C22H22N4O |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
4-tert-butyl-2-[(4-phenyldiazenylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C22H22N4O/c1-22(2,3)16-9-14-21(27)20(15-16)26-25-19-12-10-18(11-13-19)24-23-17-7-5-4-6-8-17/h4-15,27H,1-3H3 |
InChI-Schlüssel |
BWVSXJCXZQBCNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[3.2.1]oct-6-ene](/img/structure/B14736362.png)

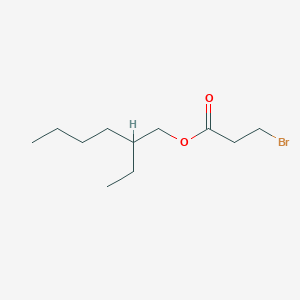
![Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate](/img/structure/B14736384.png)
![Diethyl [2-(dodecyloxy)ethyl]phosphonate](/img/structure/B14736390.png)

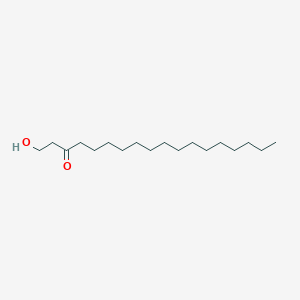
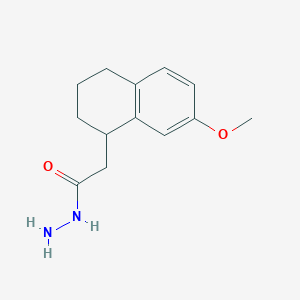
arsane](/img/structure/B14736407.png)
![Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate](/img/structure/B14736422.png)
